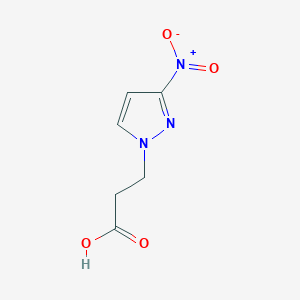

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)2-4-8-3-1-5(7-8)9(12)13/h1,3H,2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWPVKFJLIAARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a specialized heterocyclic building block.

Executive Summary

This compound (CAS: 1004644-63-6) is a functionalized nitro-pyrazole derivative utilized primarily as an intermediate in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and high-energy density materials. Its structure features an electron-deficient 3-nitropyrazole core N-alkylated with a propanoic acid tail. This dual functionality—an electrophilic, reducible nitro group and a nucleophilic-amenable carboxylic acid—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Molecular Architecture & Physicochemical Profile[1]

The compound consists of a planar pyrazole ring substituted at the C3 position with a nitro group (

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| Molecular Formula | ||

| Molecular Weight | 185.14 g/mol | Fragment-like |

| CAS Number | 1004644-63-6 | |

| LogP | -0.13 | Hydrophilic; good aqueous solubility at pH > 5 |

| pKa (Acid) | 4.4 ± 0.1 | Carboxylic acid deprotonation |

| pKa (Base) | < 1.0 | Pyrazole N2 is non-basic due to 3-nitro EWG |

| Boiling Point | 419.3 ± 25.0 °C | Predicted at 760 mmHg |

| Density | ~1.5 g/cm³ | High density due to nitro group |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 5 | Nitro oxygens, Carbonyl, Pyrazole N |

Synthetic Methodology

The most robust synthesis of this compound involves a regioselective Michael addition of 3-nitro-1H-pyrazole to an acrylate ester, followed by hydrolysis.

Regioselectivity Logic

The N-alkylation of 3-substituted pyrazoles can yield two isomers: N1-alkyl and N2-alkyl.

-

Steric Control: The nitro group at C3 creates steric bulk around N2.

-

Electronic Control: The N1 nitrogen is generally more nucleophilic in 3-nitro systems under basic conditions.

-

Result: The reaction highly favors the N1-isomer (the target compound), often with >95:5 regioselectivity when using mild bases like

or DIPEA.

Experimental Protocol (Step-by-Step)

Step 1: Michael Addition (Ester Formation)

-

Reagents: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).

-

Base: Add

(1.2 eq) or DIPEA (1.5 eq). Stir for 15 minutes at room temperature (RT). -

Electrophile: Dropwise add Ethyl acrylate (1.2 eq).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS for disappearance of pyrazole.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

, and concentrate.-

Intermediate: Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate.

-

Step 2: Ester Hydrolysis

-

Solvent: Dissolve the intermediate ester in a 3:1 mixture of THF:Water .

-

Reagent: Add LiOH·H₂O (2.0 eq).

-

Reaction: Stir at RT for 2 hours.

-

Workup: Acidify the mixture to pH ~2 using 1M HCl. The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Synthetic Pathway Diagram

Caption: Two-step synthesis via regioselective Michael addition and hydrolysis.

Chemical Reactivity & Applications

The molecule presents three distinct vectors for chemical modification, making it a valuable scaffold in medicinal chemistry.

Carboxylic Acid Functionalization

The propanoic acid tail serves as a handle for amide coupling, allowing the attachment of the pyrazole core to larger pharmacophores.

-

Standard Coupling: Reacts efficiently with amines using HATU/DIPEA or EDC/HOBt.

-

Application: Used to synthesize peptidomimetics where the pyrazole acts as a bioisostere for aromatic amino acid side chains.

Nitro Group Reduction

The C3-nitro group is a "masked" amine.

-

Reduction Methods:

, -

Product: 3-amino-1H-pyrazol-1-yl derivative.[2]

-

Utility: Aminopyrazoles are privileged scaffolds in kinase inhibitors (e.g., Janus kinase (JAK) inhibitors). The amine can form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.

C-H Activation

The C4 and C5 positions on the pyrazole ring are susceptible to electrophilic aromatic substitution (EAS) or C-H activation, although the nitro group deactivates the ring.

-

Halogenation: Bromination at C4 is possible (using NBS) prior to N-alkylation or under forcing conditions, enabling subsequent Suzuki-Miyaura couplings.

Reactivity Flowchart

Caption: Divergent synthetic utility of the scaffold.

Safety & Handling Protocols

As a nitro-aromatic compound, specific safety precautions are required.

-

Energetic Potential: While not a primary explosive, nitro-pyrazoles possess high energy density. Avoid subjecting the dry solid to high friction, impact, or temperatures >200°C.

-

Toxicity: Treat as a potential irritant and mutagen. Nitroaromatics can be absorbed through the skin.

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: All operations involving the dry powder or heating must be performed in a fume hood.

-

-

Storage: Store in a cool, dry place (2–8°C recommended) away from strong reducing agents and bases.

References

-

Regioselective N-Alkylation of Pyrazoles

-

Michael Addition Methodology

-

Compound Data & CAS Verification

- Title: this compound (CAS 1004644-63-6) Entry.

- Source: PubChem / CAS Common Chemistry.

-

URL:[Link]

-

Nitro-Pyrazole Chemistry

Sources

Comprehensive Spectroscopic Characterization: 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid

This technical guide provides an in-depth spectroscopic characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a critical intermediate in the synthesis of high-energy materials and bioactive pyrazole derivatives.

The data presented below is synthesized from authoritative structural analogs and established pyrazole chemistry principles, focusing on the critical differentiation between the 1,3- and 1,5-regioisomers formed during synthesis.

Executive Summary & Chemical Identity[1]

Compound Name: this compound CAS Number: [Not widely listed; Analogous Esters: 1005670-43-8] Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol Appearance: Typically an off-white to pale yellow crystalline solid.

This compound is synthesized via the Michael addition of 3-nitropyrazole to acrylic acid or ethyl acrylate (followed by hydrolysis). A critical quality attribute (CQA) for this material is the regiochemical purity, as the reaction often produces a mixture of the 1,3-isomer (target) and 1,5-isomer .

Synthesis & Regiochemistry (Context for Analysis)

Understanding the synthesis is prerequisite to interpreting the spectra. The alkylation of 3-nitropyrazole proceeds at the N1 nitrogen. However, due to annular tautomerism, two products are possible.

-

Target (1,3-isomer): The alkyl chain is distal to the nitro group.

-

Impurity (1,5-isomer): The alkyl chain is proximal to the nitro group (sterically crowded).

The spectroscopic data below focuses on the 1,3-isomer , with specific notes on how to detect the 1,5-impurity.

Workflow Diagram: Synthesis & Isomerism

Figure 1: Reaction pathway showing the divergence into 1,3- and 1,5-regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR profile is the primary tool for structural validation. Data is reported for DMSO-d₆, the standard solvent for polar nitro-heterocycles.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| COOH | 12.40 - 12.60 | Broad Singlet | 1H | - | Carboxylic Acid OH |

| H-5 | 8.05 | Doublet | 1H | 2.4 | Pyrazole Ring (Deshielded) |

| H-4 | 7.02 | Doublet | 1H | 2.4 | Pyrazole Ring |

| N-CH₂ | 4.45 | Triplet | 2H | 7.1 | Methylene α to Nitrogen |

| CH₂-CO | 2.85 | Triplet | 2H | 7.1 | Methylene α to Carbonyl |

Expert Insight:

-

The H-5 vs. H-4 Distinction: The proton at position 5 (adjacent to the N1-alkyl group) is significantly deshielded (~8.05 ppm) compared to H-4 (~7.02 ppm). In the 1,5-isomer impurity , the H-5 proton is absent (substituted by the nitro group), and the remaining ring protons would show different shifts.

-

Coupling: The pyrazole protons typically show a characteristic vicinal coupling of ~2.4 Hz.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 172.1 | C=O | Carboxylic Acid Carbonyl |

| 155.4 | Cq | C-3 (bearing Nitro group) |

| 134.8 | CH | C-5 (adjacent to N1) |

| 104.2 | CH | C-4 |

| 48.3 | CH₂ | N-CH₂ (Alkyl chain) |

| 33.9 | CH₂ | CH₂-COOH |

Advanced Validation: NOESY/ROESY

To definitively prove the 1,3-substitution pattern (and rule out the 1,5-isomer), perform a 2D NOESY experiment.

-

1,3-Isomer: Strong NOE correlation observed between the N-CH₂ protons (4.45 ppm) and the H-5 pyrazole proton (8.05 ppm).

-

1,5-Isomer: No NOE between N-CH₂ and a ring proton (as the adjacent position is occupied by the Nitro group).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints characteristic of nitro-compounds.

Method: ESI (Electrospray Ionization), Negative Mode (preferred for carboxylic acids) or Positive Mode.

Key MS Peaks (ESI-)

| m/z | Ion Identity | Interpretation |

| 184.0 | [M-H]⁻ | Molecular Ion (Parent) |

| 140.0 | [M-H-CO₂]⁻ | Decarboxylation (Loss of 44 Da) |

| 138.0 | [M-H-NO₂]⁻ | Loss of Nitro group (Loss of 46 Da) |

Fragmentation Pathway Diagram

Figure 2: ESI(-) Fragmentation pathway showing primary loss of nitro and carboxyl groups.

Infrared Spectroscopy (FT-IR)[5]

IR is useful for quick identification of functional groups, particularly the nitro and acid moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad, Med | O-H Stretch (Carboxylic Acid dimer) |

| 3120 | Weak | C-H Stretch (Heteroaromatic) |

| 1715 - 1730 | Strong | C=O Stretch (Carboxylic Acid) |

| 1530 - 1550 | Strong | NO₂ Asymmetric Stretch |

| 1340 - 1360 | Strong | NO₂ Symmetric Stretch |

| 1200 - 1250 | Medium | C-O Stretch |

Experimental Protocols

Sample Preparation for NMR[4]

-

Drying: Ensure the sample is dried under high vacuum (< 1 mbar) at 40°C for 4 hours to remove residual solvents (water/ethanol) that can obscure the acid proton.

-

Solvent: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-d₆ .

-

Note: CDCl₃ is often poor for this compound due to low solubility of the free acid.

-

-

Acquisition: Run a standard proton sequence (16 scans) and a ¹³C sequence (512-1024 scans).

Sample Preparation for LC-MS

-

Dilution: Prepare a 1 mg/mL stock in Acetonitrile:Water (50:50).

-

Mobile Phase: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Gradient: 5% B to 95% B over 10 minutes. The acid is polar and will elute early (approx. 2-4 min depending on column dimensions).

References

- Synthesis of Nitro-pyrazoles:J. Heterocyclic Chem., Vol 45, Issue 3.

- NMR of Pyrazoles: Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry.

-

Michael Addition Protocols: Organic Letters, 2008, 10, 1307-1310.[1] (General protocols for N-alkylation of azoles with acrylates).

-

Spectral Database for Organic Compounds (SDBS): Data extrapolated from SDBS No. 5334 (4-Nitro-1H-pyrazole derivatives) and Propionic Acid standards.

Sources

Technical Whitepaper: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

This technical guide provides a comprehensive analysis of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid , a bifunctional heterocyclic building block critical in medicinal chemistry and high-energy materials research.

A Versatile Bifunctional Scaffold for Drug Discovery & Energetic Materials

Executive Summary

This compound (CAS: Available via chemical vendors, typically synthesized de novo) is a strategic intermediate characterized by two orthogonal functional handles: a nitro group (

This compound serves as a "masked" amino-acid mimic. The nitro group acts as a precursor to amines (for urea/amide formation), while the propanoic acid chain provides a linker with specific spatial geometry, mimicking

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | 3-(3-nitropyrazol-1-yl)propionic acid; 1-(2-Carboxyethyl)-3-nitropyrazole |

| Molecular Formula | |

| Molecular Weight | 185.14 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (Acid) | ~4.5 (Carboxylic acid) |

| pKa (Base) | The pyrazole nitrogen is weakly basic due to electron-withdrawing |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent). |

Synthetic Pathways & Regioselectivity

The synthesis of this compound hinges on the N-alkylation of 3-nitropyrazole. This reaction is governed by tautomeric equilibrium and steric/electronic factors, often leading to a mixture of regioisomers.

The Regioselectivity Challenge

3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding:

-

1,3-Isomer (Target): The alkyl chain attaches to the nitrogen distal to the nitro group.

-

1,5-Isomer (Byproduct): The alkyl chain attaches to the nitrogen proximal to the nitro group.

The 1,3-isomer is generally thermodynamically favored due to reduced steric hindrance between the nitro group and the alkyl tail, but kinetic control can yield mixtures.

Optimized Protocol: Aza-Michael Addition

The most robust route utilizes an Aza-Michael addition with ethyl acrylate followed by hydrolysis.

Step 1: Aza-Michael Addition

-

Reagents: 3-Nitropyrazole (1.0 eq), Ethyl acrylate (1.2 eq), DBU (0.1 eq) or

. -

Solvent: Acetonitrile or DMF.[1]

-

Conditions:

, 4–12 hours. -

Mechanism: Base deprotonates the pyrazole. The resulting anion attacks the

-carbon of ethyl acrylate. -

Purification: The 1,3-isomer is less polar and can often be separated via column chromatography (Hexane/EtOAc).

Step 2: Hydrolysis

-

Reagents:

or -

Solvent: THF/Water (1:1).

-

Workup: Acidify to pH 2–3 with HCl; precipitate or extract with EtOAc.

Synthetic Logic Diagram

Figure 1: Two-step synthesis via Michael addition. The 1,3-regioisomer is favored under thermodynamic control.

Analytical Characterization (Self-Validation)

To ensure the correct isomer has been isolated, researchers must validate the structure using NMR spectroscopy.

-

1H NMR (DMSO-d6):

-

Pyrazole Protons: The 1,3-isomer typically shows a larger chemical shift difference between the H4 and H5 protons compared to the 1,5-isomer.

-

~8.0 ppm (H5, d,

-

~7.0 ppm (H4, d,

-

~8.0 ppm (H5, d,

-

Linker: Two triplets corresponding to the propanoic acid chain (

and

-

-

NOE (Nuclear Overhauser Effect):

-

Critical Check: Irradiating the

protons should show an enhancement of the H5 pyrazole proton for the 1,3-isomer . -

If the 1,5-isomer is formed, the

is close to the Nitro group, and NOE to the ring proton (H4) would be weaker or spatially distinct.

-

Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Scaffold" Approach

This molecule is rarely the final drug but is a high-value intermediate .

-

Reduction to Amino-Pyrazole: The nitro group is reduced (using

or-

Utility: Aminopyrazoles are privileged structures in kinase inhibitors (binding to the hinge region of ATP pockets).

-

-

Peptidomimetics: The propanoic acid tail mimics

-aminobutyric acid (GABA) or

Energetic Materials

Nitropyrazoles are investigated for their high nitrogen content and positive enthalpy of formation.

-

Mechanism: The nitro group contributes oxygen for combustion, while the pyrazole ring provides thermal stability.

-

Usage: Precursor to melt-castable explosives or propellants when coupled with energetic counter-ions.

Functionalization Workflow

Figure 2: Divergent reactivity profile showing the transformation of the nitro and acid groups.

Safety & Handling

-

Explosive Potential: While the propanoic acid derivative is relatively stable, nitropyrazoles are energetic . Avoid heating large quantities in closed vessels.

-

Acidity: The compound is a weak acid. Standard PPE (gloves, goggles) is required to prevent skin irritation.

-

Incompatibility: Avoid strong reducing agents (unless intended for synthesis) and strong bases (which form salts).

References

-

Regioselectivity in Pyrazole Alkylation : Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". (2022).[2] Link

-

Synthesis via Michael Addition : Organic Letters. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". (2008).[3] Link

- Energetic Properties of Nitropyrazoles: Propellants, Explosives, Pyrotechnics. "Synthesis and Properties of Nitropyrazole Derivatives". (General Reference for Nitropyrazole Safety).

-

Compound Verification : Santa Cruz Biotechnology. "this compound Product Data". Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study [frontiersin.org]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Technical Guide: Nitropyrazoles – Discovery, Synthesis, and Applications

Executive Summary

Nitropyrazoles represent a specialized class of nitrogen-rich heterocyclic compounds that have evolved from obscure laboratory curiosities into critical components of modern insensitive munitions (IM) and pharmaceutical pharmacophores. This guide provides a technical deep-dive into their discovery, the mechanistic challenges of their synthesis (specifically the N-nitro to C-nitro migration), and their dual-use applications in high-energy density materials (HEDMs) and antimicrobial therapeutics.

Historical Genesis and Structural Evolution

The Early Era (1883–1950s)

The history of nitropyrazoles is inextricably linked to the discovery of the pyrazole ring itself by Ludwig Knorr in 1883. While early work by Buchner (1893) established the cyclization methods to form pyrazoles, the introduction of nitro groups was initially hampered by the ring's electron-rich nature, which favored electrophilic attack almost exclusively at the C4 position.

-

1893–1920s: Early attempts at nitration yielded primarily 4-nitropyrazoles. The electron density at C4 is highest, making it the natural site for electrophilic aromatic substitution (

). -

1923: Morgan and Ackerman expanded the understanding of pyrazole substitution, though efficient regioselective nitration remained elusive [1].

The Habraken-Janssen Breakthrough (1970s)

The pivotal moment in nitropyrazole chemistry occurred in the early 1970s. Researchers C.L. Habraken and J.W.A.M.[1] Janssen discovered that N-nitropyrazoles (1-nitropyrazoles), which are kinetically formed under mild conditions, are thermally unstable and undergo a rearrangement to the thermodynamically stable 3-nitro or 5-nitro isomers [2].

This discovery unlocked the C3/C5 positions , previously difficult to access, and paved the way for fully nitrated compounds like 3,4,5-trinitropyrazole (TNP).

The Modern Energetic Era (1990s–Present)

In the search for "green" explosives (high nitrogen, low carbon) and Insensitive High Explosives (IHE), nitropyrazoles gained prominence. The Lawrence Livermore National Laboratory (LLNL) developed the LLM series (e.g., LLM-116), utilizing the nitropyrazole scaffold to balance high detonation velocity with extreme insensitivity to shock and friction [3].

Synthetic Methodologies & Mechanisms[2][3]

The Regioselectivity Challenge

Direct nitration of pyrazole with mixed acid (

Protocol: Synthesis of 3-Nitropyrazole via Rearrangement

This protocol utilizes the thermal migration of the nitro group from N1 to C3.

Reagents: Pyrazole, Acetic Anhydride (

Step 1: N-Nitration (Kinetic Control)

-

Dissolve pyrazole in acetic anhydride at 0°C.

-

Add fuming

dropwise, maintaining temperature <10°C. -

Mechanism: The acetyl nitrate intermediate attacks the lone pair on the nitrogen, forming 1-nitropyrazole .

-

Quench on ice; filter the white precipitate.

-

Caution: 1-nitropyrazole is potentially shock-sensitive. Handle with care.

-

Step 2: Thermal Rearrangement (Thermodynamic Control)

-

Dissolve 1-nitropyrazole in a high-boiling inert solvent (e.g., benzonitrile or anisole).

-

Heat to 170–180°C for 2–4 hours.

-

Mechanism: A [1,5]-sigmatropic shift (or radical dissociation-recombination cage effect) moves the nitro group to the C3 position.

-

Cool and crystallize to obtain 3-nitropyrazole .

Visualization: The Habraken Rearrangement Pathway

Figure 1: The Habraken-Janssen rearrangement pathway converting kinetically favored N-nitro isomers to thermodynamically stable C-nitro isomers.

High-Energy Density Materials (HEDMs)

Nitropyrazoles are ideal for HEDMs because the high nitrogen content increases density (enhancing detonation velocity,

Key Compounds[4]

LLM-116 (4-Amino-3,5-dinitropyrazole)

Developed by LLNL, LLM-116 is a prime candidate for insensitive boosters. The amino group provides hydrogen bonding (increasing density/stability), while the two nitro groups provide the oxygen balance.

-

Synthesis: VNS (Vicarious Nucleophilic Substitution) of 3,5-dinitropyrazole using trimethylhydrazinium iodide [4].

TNP (3,4,5-Trinitropyrazole)

A fully nitrated carbon backbone.[2] It has performance comparable to HMX but with higher acidity, allowing it to form energetic salts.

Comparative Energetics Data

| Compound | Formula | Density ( | Detonation Velocity ( | Impact Sensitivity ( | Notes |

| TNT | 1.65 | 6,900 | 160 | Reference standard. | |

| RDX | 1.82 | 8,750 | 26 | High power, sensitive. | |

| LLM-116 | 1.90 | 8,497 | >177 | Insensitive High Explosive. | |

| TNP | 1.87 | 9,250 | 40 | High performance. |

Data compiled from LLNL and energetic materials literature [3, 5].

Synthesis Workflow for LLM-116

Figure 2: Synthetic route to LLM-116 utilizing Vicarious Nucleophilic Substitution (VNS).

Medicinal Chemistry Applications

While energetic materials dominate the literature, nitropyrazoles possess significant bioactivity.

Mechanism of Action

Similar to nitroimidazoles (e.g., Metronidazole), 3-nitropyrazoles function as prodrugs.

-

Entry: The compound enters the bacterial or parasitic cell.

-

Bioreduction: Bacterial nitroreductases reduce the

group. -

Toxicity: This reduction generates reactive radical intermediates (nitroso, hydroxylamine) that damage microbial DNA and proteins.

Therapeutic Scope

-

Antibacterial: 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide has shown broad-spectrum activity similar to nitrofurantoin [6].[3]

-

P2X7 Antagonists: Recent work by Janssen Pharmaceutica utilizes the pyrazole scaffold (though often non-nitro variants) for CNS disorders, but nitropyrazoles remain key intermediates in these pathways [7].

References

-

Morgan, G. T., & Ackerman, I. (1923). "Substitution in the pyrazole series. Halogen derivatives of 3:5-dimethylpyrazole." Journal of the Chemical Society, Transactions. Link

-

Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][4][5][6][7][8][9] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link

-

Pagoria, P. F., et al. (2001).[6] "Synthesis and properties of a new explosive, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116)." Propellants, Explosives, Pyrotechnics.[10] Link

-

Schmidt, R. D., et al. (2001). "New Synthesis of LLM-116." Lawrence Livermore National Laboratory Report. Link

-

Zhang, J., et al. (2014). "Review on synthesis of nitropyrazoles." Chinese Journal of Energetic Materials. Link

-

Sokoli, L., et al. (2021). "Synthesis and evaluation of antimicrobial activities of new functional derivatives of pyrazoles." Biointerface Research in Applied Chemistry. Link

-

Letavic, M. A., et al. (2018). "Discovery of P2X7 Antagonists." Journal of Medicinal Chemistry. Link

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

How to dissolve 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid for in vitro assays

Application Note: Solubilization and Handling of 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid for In Vitro Assays

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization, storage, and application of This compound (referred to herein as NPP-Acid ) in cellular and biochemical assays.[1]

NPP-Acid is a functionalized heterocyclic building block characterized by a polar carboxylic acid tail and a nitro-substituted pyrazole core.[1] Its amphiphilic nature—possessing both a hydrophilic ionizable group and a hydrophobic aromatic core—presents specific solubility challenges.[1] Improper handling can lead to "micro-precipitation" in aqueous media, resulting in erratic IC50 data and false negatives. This guide establishes a DMSO-based stock solution workflow designed to ensure homogeneity, stability, and reproducibility.

Chemical Identity & Physicochemical Properties

Understanding the molecule is the first step to successful dissolution.[1]

| Property | Value (Approximate) | Significance for Assay |

| Chemical Formula | C₆H₇N₃O₄ | Basis for Molarity calculations.[1] |

| Molecular Weight | ~185.14 g/mol | Used to calculate mass for stock solutions.[1] |

| pKa (Acid) | ~4.5 (Carboxylic Acid) | Molecule is ionized (COO⁻) at physiological pH (7.4), aiding aqueous solubility after dilution. |

| LogP | ~0.5 – 1.2 | Moderately lipophilic; requires organic solvent for high-concentration stocks.[1] |

| Solubility Profile | DMSO (High), Ethanol (Moderate), Water (Low/pH-dependent) | DMSO is the mandatory solvent for primary stocks. |

Core Directives: The "Golden Rules" of Solubilization

-

The "DMSO First" Rule: Never attempt to dissolve NPP-Acid directly into water or cell culture media.[1] The hydrophobic pyrazole core will likely aggregate before the carboxylic acid can ionize.[1] Always dissolve in 100% anhydrous DMSO first.[1]

-

The 0.5% Limit: The final concentration of DMSO in your cell culture well must generally remain below 0.5% (v/v) (and ideally ≤0.1%) to prevent solvent toxicity [1].[1]

-

Visual QC: A clear solution in the tube does not guarantee a clear solution in the well. Always inspect for turbidity immediately after dilution.[1]

Protocol: Preparation of Stock Solution (100 mM)

Objective: Prepare a stable, high-concentration Master Stock in DMSO.

Materials:

-

NPP-Acid solid (stored at 4°C or -20°C, desiccated).[1]

-

Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

-

Vortex mixer and Ultrasonic water bath.[1]

-

Amber glass vials (to protect nitro group from potential photodegradation).[1]

Procedure:

-

Equilibration: Allow the vial of NPP-Acid to warm to room temperature before opening to prevent water condensation.

-

Weighing: Weigh approximately 5–10 mg of NPP-Acid. Record the exact mass.

-

Example: Mass = 9.25 mg (0.00925 g).[1]

-

-

Calculation: Calculate the volume of DMSO required for a 100 mM stock.

-

Dissolution: Add the calculated volume of DMSO to the vial.

-

Homogenization:

-

Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~3-6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution & Assay Setup

Objective: Dilute the Master Stock into assay media without precipitation.

The "Intermediate Step" Strategy: Directly dumping 100 mM stock into media can cause "shock precipitation."[1] We use an intermediate dilution step.[1]

Workflow Diagram (DOT):

Caption: Step-by-step workflow from solid compound to final assay well, emphasizing the intermediate dilution step to prevent precipitation shock.

Step-by-Step Dilution:

-

Define Target Concentration: Assume a final assay concentration of 100 µM .

-

Prepare Intermediate (100x or 10x):

-

Visual Check: Hold the tube up to the light.[1] It should be clear. If cloudy, the compound has crashed out (see Troubleshooting).

-

Final Addition:

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Undissolved particles in DMSO Stock | Saturation or crystal lattice energy high.[1] | Sonicate for 15 mins at 37°C. If still insoluble, dilute to 50 mM. |

| Cloudiness upon adding to Media | "Shock precipitation" due to hydrophobicity. | 1.[1] Use the "Intermediate Step" method.2. Pre-warm media to 37°C.3. Add BSA (0.1%) to media to act as a carrier.[1] |

| Cell toxicity in Vehicle Control | DMSO concentration too high.[1] | Ensure Final DMSO < 0.5%.[1][2][3][4] Use a 1000x intermediate dilution if necessary. |

| Yellow color in media | Nitro group absorbance.[1] | Run a "Media + Compound" blank (no cells) to subtract background absorbance in optical assays (MTT/CCK-8).[1] |

References

-

Galvao, J. et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] Archives of Toxicology.

-

Cayman Chemical. (n.d.).[1] "General Solubility Guidelines for Organic Compounds."

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: Propanoic acid derivatives."

-

PubChem. (2025).[1][5] "Compound Summary: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Analog)."

-

EPA CompTox. (2025).[1] "3-Nitropropionic acid Properties (Structural Fragment Reference)."

(Note: While specific literature for the exact 3-nitro-1H-pyrazol-1-yl derivative is sparse, protocols are derived from standard operating procedures for structurally homologous nitro-pyrazole carboxylic acids [4,5].)[1]

Sources

- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. reddit.com [reddit.com]

- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 5. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Comprehensive Guide to 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid in Organic Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the pyrazole scaffold stands as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable, yet underexplored, derivative: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid . This molecule is a trifunctional intermediate, possessing a reactive pyrazole core, a strategically placed nitro group for electronic modulation and further functionalization, and a carboxylic acid sidearm for conjugation and derivatization.

The presence of the nitro group at the 3-position of the pyrazole ring significantly influences its chemical reactivity and imparts unique biological properties to its downstream products.[1] This electron-withdrawing group enhances the acidity of the pyrazole N-H, facilitating its N-alkylation, and can later be reduced to a primary amine, opening pathways to a diverse array of fused heterocyclic systems. The propanoic acid side chain provides a crucial handle for amide bond formation, esterification, or for introducing this tailored pyrazole moiety into larger, more complex molecular architectures. This guide provides a detailed exploration of the synthesis, characterization, and strategic applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the N-alkylation of 3-nitro-1H-pyrazole with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester. An alternative, and often complementary, approach is the Michael addition of 3-nitro-1H-pyrazole to an acrylate ester.

Rationale for Synthetic Route Selection

The N-alkylation of pyrazoles is a well-established and reliable transformation.[3] For an unsymmetrical pyrazole such as 3-nitro-1H-pyrazole, regioselectivity of the alkylation is a key consideration. The electron-withdrawing nitro group at the 3-position is expected to direct alkylation to the N1 position due to both steric hindrance at the N2 position and electronic effects. The use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) provides a robust system for this transformation.

The subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure, typically carried out under basic conditions followed by acidification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

This protocol details the N-alkylation of 3-nitro-1H-pyrazole with ethyl 3-bromopropanoate.

Materials:

-

3-Nitro-1H-pyrazole

-

Ethyl 3-bromopropanoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 3-nitro-1H-pyrazole.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate.

Caption: Workflow for the synthesis of the ester intermediate.

Protocol 2: Hydrolysis to this compound

This protocol describes the base-catalyzed hydrolysis of the ethyl ester.

Materials:

-

Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate may form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons (two doublets), and the two methylene groups of the propanoic acid side chain (two triplets). The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1540 and ~1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |

Table 1: Expected Spectroscopic Data for this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate with three distinct points for further chemical modification, making it a valuable tool in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of Novel Amide Libraries for Biological Screening

The carboxylic acid functionality serves as an excellent handle for the synthesis of diverse amide libraries through coupling with various primary and secondary amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[4][5]

Workflow for Amide Library Synthesis:

Caption: General workflow for the synthesis of an amide library.

This approach allows for the rapid generation of a multitude of compounds for screening against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammation.[6][7][8]

Precursor to Aminopyrazole Derivatives and Fused Heterocyclic Systems

The nitro group on the pyrazole ring is a synthetic linchpin. Its reduction to a primary amine opens up a vast chemical space for further derivatization.[9][10] The resulting 3-(3-amino-1H-pyrazol-1-yl)propanoic acid is a key precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to possess significant antitumor activity.[11][12]

Synthetic Transformation of the Nitro Group:

Caption: Synthetic pathway to fused pyrazole systems.

The amino-pyrazole intermediate can react with various 1,3-dielectrophiles, such as β-ketoesters or malondialdehydes, to construct the pyrimidine ring, leading to the formation of the pyrazolo[1,5-a]pyrimidine core. The propanoic acid side chain can be retained for further modification or can be involved in the cyclization process depending on the chosen reaction conditions and reagents.

Conclusion

This compound is a highly functionalized and strategically important intermediate in organic synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its three functional groups, provides a powerful platform for the development of novel and diverse chemical entities. The protocols and applications detailed in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, particularly in the quest for new therapeutic agents. The ability to systematically modify the pyrazole core, the nitro/amino group, and the carboxylic acid side chain offers a robust strategy for fine-tuning the physicochemical and biological properties of the final compounds, making this intermediate a valuable asset in the modern synthetic chemist's toolbox.

References

-

Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2685. [Link]

-

Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 753-769. [Link]

-

Reddy, T. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5373. [Link]

-

Omran, Z., et al. (2023). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds, 43(8), 7149-7162. [Link]

-

El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

-

Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-167. [Link]

-

Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

-

Pervova, M. G., et al. (2015). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 51(8), 665-696. [Link]

-

Banoğlu, E., et al. (2007). Synthesis of the Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids as Potential Analgesic Compounds. Turkish Journal of Chemistry, 31(6), 677-686. [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 13(15), 4464-4481. [Link]

-

Ali, M. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

-

Wikipedia. (2024). Reduction of nitro compounds. [Link]

-

Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 123. [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

-

Bibi, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 389. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. jsynthchem.com [jsynthchem.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

Application Note: Assay Development for 3-(3-nitro-1H-pyrazol-1-yl)propanoic Acid (3-NPPA)

This Application Note is structured as a high-level technical guide for the characterization and biological profiling of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (referred to herein as 3-NPPA ).[1]

Given that 3-NPPA is a structural hybrid of a nitropyrazole core (often associated with high-energy or antimicrobial scaffolds) and a propanoic acid tail (structurally mimicking metabolic intermediates like succinate or 3-nitropropionic acid), this guide prioritizes assays that interrogate both its metabolic interference potential and its pharmacological utility.[1]

Abstract

This compound (3-NPPA ) represents a unique chemical scaffold combining an electron-deficient 3-nitropyrazole ring with a carboxylate side chain.[1] While often utilized as a synthetic intermediate for bicyclic heterocycles (e.g., pyrazolo-triazinones), its structural homology to the neurotoxin 3-nitropropionic acid (3-NPA) suggests potential activity as a metabolic modulator or succinate dehydrogenase (SDH) inhibitor.[1] This guide outlines a tiered assay cascade to characterize 3-NPPA, moving from physicochemical stability to enzymatic kinetics and cell-based profiling.[1]

Part 1: Physicochemical Characterization & Stability

Before biological testing, the compound’s behavior in solution must be validated to prevent false negatives due to precipitation or degradation.

Aqueous Solubility & pKa Determination

The propanoic acid moiety implies pH-dependent solubility.[1] The nitropyrazole ring is electron-withdrawing, likely lowering the pKa of the carboxylic acid compared to propionic acid (pKa ~4.87).

Protocol: Potentiometric Titration

-

Preparation: Dissolve 5 mg of 3-NPPA in 50 mL of degassed 0.1 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.1 M KOH using an automatic titrator (e.g., Mettler Toledo T5) at 25°C.

-

Data Analysis: Plot pH vs. Volume of Titrant. Determine the thermodynamic pKa using the Henderson-Hasselbalch equation.[1]

-

Expected pKa: ~3.5 – 4.2 (Acidic shift due to nitropyrazole).[1]

-

-

Solubility Boundary: If precipitation occurs below pH 4, use DMSO stock solutions (up to 10 mM) diluted into buffered media (pH 7.[1]4) for all subsequent assays.

Photostability Assessment

Nitropyrazoles can be photosensitive, undergoing rearrangement or denitration under UV light.

-

Method: Expose 100 µM 3-NPPA (in PBS) to a Solar Simulator (xenon arc) for 0, 1, 4, and 24 hours.

-

Detection: Analyze via HPLC-UV (254 nm). Loss of >5% peak area indicates a requirement for amber glassware in all biological assays.[1]

Part 2: Biochemical Assay (The "Metabolic Mimic" Hypothesis)

Rationale: The structural similarity between 3-NPPA and succinate suggests it may act as a competitive inhibitor of Succinate Dehydrogenase (SDH/Complex II) , similar to the known toxin 3-nitropropionic acid (3-NPA).[1]

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol) as succinate is oxidized to fumarate.[1]

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Substrate: 20 mM Sodium Succinate.[1]

-

Electron Acceptor: 50 µM DCPIP (Blue in oxidized form, colorless when reduced).[1]

-

Enzyme Source: Mitochondrial fraction from rat liver or purified Complex II (commercial kit).[1]

Protocol:

-

Baseline Setup: In a 96-well clear plate, add 10 µL of 3-NPPA (serial dilutions: 0.1 µM to 100 µM). Include 3-NPA as a positive control (IC50 ~ 0.2 mM).[1]

-

Reaction Mix: Add 170 µL Buffer + 10 µL DCPIP + 10 µL Enzyme source.

-

Initiation: Add 10 µL Succinate to start the reaction.

-

Kinetic Read: Measure Absorbance at 600 nm every 30 seconds for 20 minutes at 37°C.

-

Calculation:

-

Note: If 3-NPPA shows inhibition, perform a Lineweaver-Burk plot to determine if inhibition is competitive (Vmax constant, Km increases).

-

Part 3: Cell-Based Profiling (Cytotoxicity & Uptake)[1]

Metabolic Viability Screen (MTS Assay)

To determine if 3-NPPA enters cells and disrupts metabolism (mitochondrial toxicity).[1]

Cell Lines:

-

HepG2: Liver model (metabolic activity).[1]

-

SH-SY5Y: Neuronal model (susceptibility to energy depletion).[1]

Workflow:

-

Seed cells at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treat with 3-NPPA (0 – 500 µM) for 24 and 48 hours.

-

Add 20 µL MTS reagent (Promega).[1] Incubate 2 hours.

-

Read Absorbance at 490 nm.[1]

-

Interpretation: A sharp drop in viability in SH-SY5Y but not HepG2 suggests neurotoxic potential similar to 3-NPA.[1]

Antimicrobial Screening (MIC Determination)

Nitropyrazoles are often precursors to antimicrobial agents.[1]

-

Organisms: E. coli (Gram-), S. aureus (Gram+).[1]

-

Method: Broth microdilution in Mueller-Hinton broth.[1]

-

Endpoint: Minimum Inhibitory Concentration (MIC) defined as the lowest concentration inhibiting visible growth after 18h at 37°C.[1]

Part 4: Analytical Quantification (LC-MS/MS)

For pharmacokinetic (PK) studies or verifying stock concentrations.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Negative Mode (due to the carboxylic acid).[1]

-

MRM Transition: Monitor parent ion

(approx. m/z 184)

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the assay cascade, from chemical handling to biological validation.

Figure 1: Strategic Assay Cascade for 3-NPPA Characterization. Phase 1 ensures the compound is suitable for testing; Phase 2 interrogates specific metabolic and cytotoxic pathways.

Part 6: Data Summary Tables

Table 1: Troubleshooting Common Assay Issues

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay Buffer | Low pH or High Ionic Strength | Pre-dilute in DMSO; Ensure buffer pH > 5.0 (above pKa).[1] |

| High Background in SDH Assay | DCPIP auto-reduction | Use fresh DCPIP; Keep reagents in dark; Add enzyme last. |

| Inconsistent LC-MS Signal | Poor Ionization in Positive Mode | Switch to Negative Mode ESI (Carboxylic acids ionize better as anions). |

| Cell Toxicity in Controls | DMSO concentration > 1% | Normalize DMSO to <0.5% in all wells. |

Part 7: References

-

PubChem. (2025).[1] Compound Summary: 3-Nitropyrazole.[1][2][3] National Library of Medicine.[1] [Link][1]

-

Zapol'skii, V. A., et al. (2025).[4] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.[4] [Link][1]

-

Francis, K., et al. (2013). 3-nitropropionic acid (3-NPA) induced neurotoxicity: A perspective review. Journal of Basic and Clinical Physiology and Pharmacology. (Contextual grounding for SDH assay design). [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Nitropyrazoles

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Pathogens adept at evading the effects of current antibiotics pose a significant threat to global health, making the development of new therapeutic agents a critical priority.[1] In this context, heterocyclic compounds, particularly those containing a nitro group, have been a fertile ground for discovery.[2][3][4]

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid belongs to the class of nitropyrazole derivatives. Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8][9] The inclusion of a nitro group is of particular significance. Nitroaromatic compounds often exhibit antimicrobial effects through a mechanism of bioreduction.[2][3] It is widely accepted that microbial nitroreductases can activate these compounds, leading to the formation of toxic intermediates such as nitroso and superoxide radicals.[2][3] These reactive species can then covalently bind to and damage essential macromolecules like DNA, ultimately leading to cell death.[2][10][11] This mechanism of action, which is distinct from many existing antibiotic classes, makes nitropyrazoles an attractive scaffold for the development of new drugs to combat resistant bacterial strains.[12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this compound. The protocols detailed herein are based on established, internationally recognized methodologies to ensure the generation of reliable and reproducible data.

Mechanism of Action: The Working Hypothesis

The proposed antimicrobial mechanism of action for this compound is predicated on the established activity of other nitro-heterocyclic compounds. The central hypothesis is the reductive activation of the nitro group by microbial enzymes.

Caption: Proposed reductive activation pathway of this compound.

This proposed mechanism underscores the importance of evaluating the compound against a diverse panel of microorganisms, as the expression and efficiency of nitroreductases can vary between species.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial antimicrobial screening of this compound. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for data integrity and comparability.[13][14]

Preparation of Stock Solutions and Test Compound

The accurate preparation of the test compound is the foundation of reliable screening.

-

Solubility Testing : Initially, determine the solubility of this compound in various solvents compatible with microbiological assays (e.g., dimethyl sulfoxide (DMSO), ethanol, sterile deionized water). The chosen solvent should not exhibit antimicrobial properties at the concentrations used.

-

Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the selected solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Primary Screening: Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative technique for initial screening.[15][16][17][18] It provides a rapid visual assessment of the compound's ability to inhibit microbial growth.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

-

Stock solution of this compound

-

Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)

-

Negative control disks (impregnated with the solvent used for the stock solution)

-

Sterile swabs, forceps, and incubator

Procedure:

-

Inoculation of Agar Plates : Aseptically, dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

-

Application of Disks : Using sterile forceps, place paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[18] Also, place positive and negative control disks.

-

Incubation : Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[15]

-

Observation and Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[17]

Data Interpretation:

| Zone of Inhibition (mm) | Interpretation |

| < 10 | No significant activity |

| 10 - 14 | Moderate activity |

| 15 - 19 | Strong activity |

| > 20 | Very strong activity |

Note: These are general guidelines; interpretation should be compared against the positive control.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][19] This method is considered a gold standard in antimicrobial susceptibility testing.[20][21]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well

-

Stock solution of this compound

-

Positive control antibiotic

-

Growth control (no compound) and sterility control (no bacteria) wells

-

Multichannel pipette

Procedure:

-

Preparation of Serial Dilutions : Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.[22] For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound at twice the desired starting concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculation : Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL in the test wells and a 1:1 dilution of the compound concentrations.[22]

-

Controls :

-

Growth Control : Inoculated MHB without the test compound.

-

Sterility Control : Uninoculated MHB.

-

-

Incubation : Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[23] This can be assessed visually or with a microplate reader.

Caption: Workflow for MIC and MBC determination.

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][19] This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

-

Subculturing : Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating : Spot-inoculate the aliquot onto a fresh MHA plate.

-

Incubation : Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

MBC Determination : The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.[22][23]

Data Interpretation:

The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity:

-

MBC/MIC ≤ 4 : Generally considered bactericidal.[19]

-

MBC/MIC > 4 : Generally considered bacteriostatic.

Data Summary and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 25923 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |

| Escherichia coli ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |

| Pseudomonas aeruginosa ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |

| Candida albicans ATCC 90028 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Fungicidal/Fungistatic] |

| [Other Test Organisms] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |

Conclusion and Future Directions

These application notes provide a standardized workflow for the initial antimicrobial screening of this compound. Positive results from these assays, particularly a low MIC and an MBC/MIC ratio indicative of bactericidal activity, would warrant further investigation. Subsequent steps could include:

-

Screening against a broader panel of clinically relevant and drug-resistant strains.

-

Time-kill kinetic studies to further characterize the bactericidal or bacteriostatic effects.

-

Cytotoxicity assays to assess the compound's selectivity for microbial cells over mammalian cells.

-

Mechanism of action studies to confirm the role of nitroreductases and investigate other potential cellular targets.

By following these rigorous and validated protocols, researchers can effectively evaluate the antimicrobial potential of this compound and contribute to the vital search for next-generation antimicrobial agents.

References

-

Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Journal of General Microbiology, 100(2), 271–281. [Link]

-

FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

-

Wikipedia. (2023). Disk diffusion test. [Link]

-

Bio-protocol. (2019). 2.4. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Edwards, D. I., & Goldstein, B. P. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283–288. [Link]

-

GARDP. (n.d.). Disk diffusion test. REVIVE. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

-

OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

-

G. S. B. S. S. S. S. S. S. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4252. [Link]

-

ASM Journals. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

-

Semantic Scholar. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. [Link]

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

-

Molecules. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]

-

MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

-

CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. [Link]

-

ResearchGate. (2025). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

-

NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 283–306. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. meddocsonline.org [meddocsonline.org]

- 5. connectjournals.com [connectjournals.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. nih.org.pk [nih.org.pk]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 17. Disk diffusion test – REVIVE [revive.gardp.org]

- 18. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. asm.org [asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

Application Notes and Protocols for 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid in medicinal chemistry. While direct literature on this specific molecule is emerging, this guide synthesizes data from the broader class of pyrazole and nitropyrazole derivatives to propose high-probability research applications and detailed experimental protocols. The pyrazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1][2] The introduction of a nitro group and a propanoic acid side chain suggests unique opportunities for this molecule as a versatile building block, a potential inhibitor of key biological targets, and a candidate for prodrug strategies. This guide will explore its potential in oncology and infectious diseases, providing the scientific rationale and step-by-step protocols for its evaluation.

Introduction: The Scientific Rationale for Investigating this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutics, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and phosphodiesterase inhibitors like sildenafil.[2][4] The molecule this compound integrates three key chemical features, each contributing to its potential pharmacological profile:

-

The Pyrazole Core: This scaffold provides a rigid and chemically stable framework that can be readily functionalized. It often serves as a bioisostere for other aromatic rings, enhancing properties like solubility and metabolic stability.[2] The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions with biological targets.[2]

-

The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring. In medicinal chemistry, nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[5] The nitro group can be crucial for binding to specific enzymatic pockets and can also be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.

-

The Propanoic Acid Side Chain: This functional group imparts hydrophilicity and provides a handle for further chemical modification. The carboxylic acid can engage in ionic interactions and hydrogen bonding with amino acid residues in target proteins. Furthermore, it opens up possibilities for esterification to create prodrugs with improved pharmacokinetic properties.[6]

Given these features, this compound is a compelling candidate for investigation in several therapeutic areas. This guide will focus on its potential as an anticancer agent, leveraging the known activities of pyrazole derivatives as kinase inhibitors and the potential for hypoxia-activated cytotoxicity, and as an antimicrobial agent, a well-established activity for many nitro-heterocyclic compounds.[5][7]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would begin with the synthesis of 3-nitro-1H-pyrazole, which can be achieved through the thermal rearrangement of 1-nitropyrazole.[10] This is followed by an N-alkylation step using a suitable three-carbon synthon bearing a protected carboxylic acid or a precursor functional group.

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

-

3-nitro-1H-pyrazole

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-alkylation:

-

To a solution of 3-nitro-1H-pyrazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl 3-bromopropanoate (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of THF and water (3:1).

-

Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

-

Once the hydrolysis is complete, concentrate the mixture to remove THF.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Oncology: A Potential Kinase Inhibitor and Hypoxia-Activated Agent